2-Hexylnaphthalene
Description
Significance of Aromatic Hydrocarbons in Modern Chemical Research
Aromatic hydrocarbons, characterized by the presence of one or more planar rings of atoms stabilized by delocalized pi electrons, are fundamental building blocks in modern chemical research. Their inherent thermal stability, chemical resistance, and diverse electronic characteristics make them ideal candidates for the development of high-performance materials. These materials find applications in a wide range of fields, from electronics and optics to energy storage and aerospace. The ability to functionalize the aromatic core with various substituent groups allows for the fine-tuning of their physical and chemical properties, enabling the design of materials with tailored functionalities.
Contextualization of Naphthalene (B1677914) Derivatives in Functional Material Design
Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives are of particular interest in the design of functional materials. The fused two-ring structure of naphthalene provides a larger and more polarizable electron system compared to benzene, leading to enhanced intermolecular interactions and unique optical and electronic properties. By attaching alkyl chains, such as a hexyl group, to the naphthalene core, researchers can modulate properties like viscosity, boiling point, and solubility. These modifications are crucial for applications requiring specific physical states and processing characteristics, such as in high-performance fluids and organic electronics. The development of functional materials is a significant trend in materials science, with a focus on creating materials with specific, tailored properties for advanced applications. mdpi.comqst.go.jprsc.org
Research Landscape and Emerging Trends for 2-Hexylnaphthalene and Related Systems
The research landscape for this compound and other alkylnaphthalenes is driven by the demand for advanced materials with superior performance characteristics. Current research focuses on developing efficient and selective synthesis methods to produce high-purity isomers of alkylnaphthalenes. A significant trend is the use of shape-selective catalysts, such as zeolites, to control the position of alkylation on the naphthalene ring, thereby influencing the final properties of the material. researchgate.netdicp.ac.cn Furthermore, there is growing interest in the application of these compounds in high-temperature environments, as dielectric fluids, and as phase change materials for thermal energy storage. ajol.inforesearchgate.netnih.gov The ongoing exploration of these systems promises to yield new materials with enhanced capabilities for a variety of technologically demanding applications.
Structure
3D Structure
Properties
CAS No. |
2876-46-2 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hexylnaphthalene |
InChI |
InChI=1S/C16H20/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
ZGHJVWFEQWVPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Physicochemical Properties of 2 Hexylnaphthalene
The functional utility of 2-Hexylnaphthalene in material applications is a direct consequence of its distinct physicochemical properties. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₀ |
| Molecular Weight | 212.33 g/mol nist.gov |
| Boiling Point | 145-150°C at 10 mmHg ontosight.ai |
| Vapor Pressure | 0.000445 mmHg at 25°C chemsrc.com |
| LogP (Octanol-Water Partition Coefficient) | 4.96260 chemsrc.com |
Note: Some physical properties may vary slightly depending on the measurement conditions and the purity of the sample.
Advanced Spectroscopic Characterization and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy of 2-Hexylnaphthalene Derivatives
The electronic absorption and emission spectra of naphthalene (B1677914) derivatives are characterized by transitions involving the π-electron system of the aromatic rings. researchgate.net These spectra provide valuable insights into the electronic structure and excited-state properties of the molecule.
The electronic spectrum of naphthalene is characterized by two main absorption bands in the near-ultraviolet region, corresponding to transitions from the ground state (S₀) to the first (S₁) and second (S₂) singlet excited states. researchgate.net These transitions are often labeled as ¹Lₐ and ¹Lₑ bands, according to Platt's notation. The ¹Lₑ transition is typically more intense than the ¹Lₐ transition. researchgate.net
In naphthalene, the lowest four singlet and triplet excited states can be described by transitions from the highest occupied molecular orbital (HOMO) and HOMO-1 to the lowest unoccupied molecular orbital (LUMO) and LUMO+1. nih.gov The mixing of these transitions gives rise to the observed electronic states. nih.gov For instance, strong mixing between the HOMO/LUMO+1 and HOMO-1/LUMO transitions results in two distinct B₃ᵤ states. nih.gov The lowest singlet excited state (S₁) in some naphthalene systems can be a charge-transfer (CT) state, which is often a dark state with low oscillator strength. nih.gov In contrast, the S₂ state can be a bright, locally excited (LE) state. nih.gov
The introduction of substituents can influence the energy and intensity of these transitions. Silyl (B83357) groups, for example, have been shown to cause bathochromic (red) shifts in the absorption maxima of naphthalene derivatives. mdpi.comresearchgate.net This is attributed to the electron-donating nature of the silyl group, which raises the energy of the HOMO. researchgate.net While a hexyl group is a weaker electron donor than a silyl group, a similar, albeit smaller, red shift in the absorption and emission spectra compared to unsubstituted naphthalene can be anticipated.
Table 1: Representative Electronic Transition Data for Naphthalene Derivatives
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent |
|---|---|---|---|
| Naphthalene | ~275, ~312 | ~320-350 | Cyclohexane |
| 1-Methylnaphthalene | ~280, ~318 | ~325-355 | Cyclohexane |
| 1-Trimethylsilylnaphthalene | ~281, ~318 | ~324-354 | Cyclohexane |
Note: Data is compiled from various sources for comparative purposes. Specific values for this compound may vary. mdpi.com
Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a key indicator of the change in dipole moment upon electronic transition. Naphthalene derivatives often exhibit solvatochromic shifts, particularly when substituted with groups that can engage in charge transfer. nih.gov The sensitivity of the fluorescence spectrum to the solvent environment makes these compounds useful as probes for microenvironment polarity.
For naphthalene derivatives capable of excited-state intramolecular proton transfer (ESIPT), the solvent polarity can significantly modulate the ESIPT process. researchgate.net While this compound itself does not undergo ESIPT, this highlights the general principle of solvent-fluorophore interactions in the excited state. The nonpolar hexyl chain of this compound would favor its partitioning into hydrophobic environments, and any subtle changes in its emission spectrum could potentially report on the polarity of such microdomains.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, and photostability are crucial parameters for fluorescent molecules. Naphthalene and its derivatives are known for their relatively high quantum yields and good photostability, which are attributed to the rigid, planar structure and extensive π-conjugation of the aromatic system. nih.gov
Substituents can influence the quantum yield. For instance, the introduction of silyl groups on the naphthalene ring has been shown to increase fluorescence intensity. mdpi.com The presence of oxygen can quench the fluorescence of naphthalene through the formation of a charge-transfer complex, leading to a decrease in the observed quantum yield. nih.gov The hexyl group, being a simple alkyl chain, is not expected to introduce new photochemical degradation pathways and should maintain the inherent photostability of the naphthalene core.
Table 2: Photophysical Properties of Selected Naphthalene Derivatives
| Compound | Quantum Yield (ΦF) |
|---|---|
| Naphthalene | ~0.23 |
| 1-Methylnaphthalene | ~0.29 |
Note: Quantum yields are dependent on the solvent and measurement conditions. nih.gov
Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopy provides critical information about the dynamics of excited states, including their lifetimes and the pathways of their decay.
Upon photoexcitation, molecules can undergo various dynamic processes, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. Time-resolved fluorescence and transient absorption spectroscopy are powerful tools to monitor these processes. nih.gov
For some naphthalene derivatives, particularly those with nitro substituents, ultrafast intersystem crossing from the singlet excited state to the triplet manifold can occur on a sub-200 femtosecond timescale. nih.gov In other substituted naphthalene azo moieties, excited-state lifetimes ranging from picoseconds to tens of picoseconds have been observed, with the lifetime being dependent on the nature of the substituent. rsc.org The excited-state lifetime of naphthalene itself is on the order of nanoseconds. The hexyl group in this compound is not expected to significantly alter these intrinsic decay pathways of the naphthalene chromophore.
Photoinduced processes, such as electron transfer and charge transfer, are fundamental to many chemical and biological systems. nih.gov The naphthalene moiety can act as a photosensitizer or participate in charge transfer reactions. Time-resolved spectroscopy has been instrumental in identifying reactive intermediates like the naphthalene cation radical in charge-transfer nitration reactions. elsevierpure.com
Vibrational Spectroscopy for Structural Elucidation (Beyond Basic Identification)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive means to probe the intricate structural details of molecules like this compound. Beyond simple functional group identification, these methods provide in-depth information on the electronic structure of the aromatic system, the conformational state of the alkyl substituent, and the nature of intermolecular interactions. By analyzing the frequencies, intensities, and shapes of vibrational bands, a detailed picture of the molecule's geometry and dynamics can be constructed.
Infrared (IR) Spectroscopic Analysis of Naphthalene Derivatives
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of naphthalene derivatives. The IR spectrum of this compound is dominated by the vibrational modes of the naphthalene core and the attached hexyl chain. The substitution pattern on the naphthalene ring significantly influences the C-H vibrational modes. nasa.gov
The spectrum can be broadly divided into several key regions:
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The absorption bands in this region arise from the stretching vibrations of the C-H bonds on the naphthalene ring. astrochem.org For naphthalene itself, these bands are observed near 3075 cm⁻¹. nasa.gov The presence of the alkyl substituent can cause minor shifts in these frequencies. An absorption above 3000 cm⁻¹ is a clear indicator of aromatic or alkene C-H bonds. udel.edu
Aliphatic C-H Stretching Region (3000-2850 cm⁻¹): The hexyl group introduces strong absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of its CH₂ and CH₃ groups. nasa.govuci.edu These are typically the most intense peaks in this part of the spectrum for an alkyl-substituted naphthalene.
Aromatic C=C Stretching Region (1650-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of sharp bands. For naphthalene, characteristic peaks appear around 1600 cm⁻¹ and 1500 cm⁻¹. udel.edu These bands are indicative of the aromatic skeleton.
Aliphatic C-H Bending Region (1470-1370 cm⁻¹): This region contains the scissoring and bending vibrations of the CH₂ groups and the characteristic asymmetric and symmetric bending (umbrella) modes of the terminal CH₃ group of the hexyl chain.
"Fingerprint" Region / C-H Out-of-Plane (OOP) Bending (Below 900 cm⁻¹): This region is particularly useful for determining the substitution pattern on the aromatic ring. udel.edu The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the positions of substituents. For a 2-substituted (beta-substituted) naphthalene, a strong absorption band is typically expected in the 840-810 cm⁻¹ range, along with other characteristic bands. The most intense peak in the infrared spectrum of unsubstituted naphthalene corresponds to an out-of-plane C-H bending deformation at 782 cm⁻¹. researchgate.net
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of naphthalene and its alkyl derivatives.
| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Unit |
| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene) |
| 3000 - 2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic (Hexyl CH₂, CH₃) |
| 1620 - 1580 | C=C Ring Stretch | Aromatic (Naphthalene) |
| 1520 - 1480 | C=C Ring Stretch | Aromatic (Naphthalene) |
| ~1465 | CH₂ Scissoring Bend | Aliphatic (Hexyl) |
| ~1375 | CH₃ Symmetric (Umbrella) Bend | Aliphatic (Hexyl) |
| 840 - 810 | C-H Out-of-Plane Bend (2-substitution pattern) | Aromatic (Naphthalene) |
Raman Spectroscopy for Molecular Vibrations and Conformations
Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy for the structural analysis of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability, often making non-polar bonds and symmetric vibrations more visible. nih.gov For aromatic systems like naphthalene, the C=C ring stretching modes that are weak in the IR spectrum can be very strong in the Raman spectrum. researchgate.net
Key features in the Raman spectrum of this compound include:
Aromatic Ring Vibrations: The naphthalene core gives rise to several strong and sharp bands. The most intense Raman absorptions for naphthalene derivatives often originate from C-H and C-C stretching vibrations. researchgate.net A particularly strong band for naphthalene is observed around 1380 cm⁻¹, which is assigned to a ring stretching mode. researchgate.net Other characteristic ring vibrations appear between 1560-1570 cm⁻¹. researchgate.net
Aliphatic Chain Vibrations: The hexyl chain contributes to the C-H stretching region (2850-3000 cm⁻¹) and the CH₂/CH₃ deformation region (1450 cm⁻¹). nih.gov
Beyond identifying these structural components, Raman spectroscopy is exceptionally well-suited for studying the conformational isomerism of the flexible hexyl side chain. The relative population of trans and gauche conformers within the alkyl chain can be quantified by analyzing specific regions of the Raman spectrum. nih.gov
Conformational Analysis (1000-1150 cm⁻¹): This spectral window is highly sensitive to the conformation of C-C bonds in a hydrocarbon chain. nih.gov
Bands appearing around 1060 cm⁻¹ and 1130 cm⁻¹ are assigned to the C-C stretching of segments in the ordered, all-trans conformation.
A band around 1080 cm⁻¹ is characteristic of C-C stretching modes in disordered gauche segments.
Conformational Analysis (1200-1400 cm⁻¹): The CH₂ twisting mode, typically found around 1295 cm⁻¹, is also sensitive to the conformational order of the alkyl chain. Increased conformational order (a higher population of trans isomers) often leads to a narrowing of this band. nih.gov
By analyzing the relative intensities of the trans and gauche marker bands, researchers can gain quantitative insights into the conformational state of the hexyl group in different environments (e.g., in solution, in the solid state, or under varying temperatures). This provides a level of structural detail that goes far beyond simple identification. dntb.gov.uaresearchgate.net
The table below highlights key Raman shifts used in the structural and conformational analysis of this compound.
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural/Conformational Information |
| 3100 - 3000 | Aromatic C-H Stretch | Naphthalene Ring |
| 3000 - 2850 | Aliphatic C-H Stretch | Hexyl Group |
| ~1570 | C=C Ring Stretch | Naphthalene Ring |
| ~1380 | C=C Ring Stretch (often strong) | Naphthalene Ring |
| ~1295 | CH₂ Twist | Hexyl Group; band shape sensitive to conformational order |
| ~1130 | C-C Stretch | Hexyl Group; marker for trans conformers |
| ~1080 | C-C Stretch | Hexyl Group; marker for gauche conformers |
| ~1060 | C-C Stretch | Hexyl Group; marker for trans conformers |
Theoretical and Computational Chemistry of 2 Hexylnaphthalene Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of 2-hexylnaphthalene at a quantum mechanical level. These calculations provide a basis for interpreting spectroscopic data and predicting chemical reactivity.
Density Functional Theory (DFT) for Ground and Excited State Properties
Density Functional Theory (DFT) has become a versatile and popular method for investigating the electronic structure of many-body systems like this compound. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for calculating the properties of both the ground and excited electronic states. wikipedia.orgimperial.ac.uk
In its ground state, DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths and angles. The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines the external potential and thus all properties of the system. wikipedia.orgepfl.ch Practical applications often employ the Kohn-Sham formulation, which simplifies the problem by introducing a system of non-interacting electrons that yield the same density as the real system. osti.govehu.eus
For excited state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used approach. molpro.netrsc.org TD-DFT can predict vertical excitation energies, which are crucial for understanding the absorption spectra of molecules. rsc.orgmdpi.com These calculations can help in interpreting experimental UV-Vis spectra and provide insights into the nature of electronic transitions. rsc.org While highly effective, the accuracy of DFT and TD-DFT calculations is dependent on the choice of the exchange-correlation functional, and there can be challenges in accurately describing phenomena like charge transfer excitations and van der Waals interactions. wikipedia.orgosti.gov
Table 1: Representative Data from DFT Calculations on Naphthalene (B1677914) Derivatives
| Property | Basis Set | Calculated Value (eV) | Reference |
| HOMO-LUMO Gap (Naphthalene) | aug-cc-pVQZ | 4.75 | samipubco.com |
| HOMO Energy (Naphthalene) | aug-cc-pVQZ | -6.13 | samipubco.com |
| LUMO Energy (Naphthalene) | 6-31G | -5.82 | samipubco.com |
This table presents data for the parent naphthalene molecule to illustrate typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
Molecular Orbital Analysis (HOMO/LUMO Energy Levels)
Molecular orbital (MO) analysis provides a framework for understanding the electronic behavior and reactivity of this compound. tamu.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.comekb.eg
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. worldwidejournals.comekb.eg A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the naphthalene ring system, and the LUMO is a π*-antibonding orbital. The presence of the hexyl group can slightly perturb these energy levels through inductive and hyperconjugation effects.
The energies of the HOMO and LUMO can be used to estimate ionization potential and electron affinity, respectively, providing further insight into the molecule's electronic properties. ekb.egajchem-a.com
Table 2: Frontier Molecular Orbital (FMO) Data for a Naphthalene Derivative
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | -5.98 | Electron donating ability |
| LUMO | -0.01 | Electron accepting ability |
| HOMO-LUMO Gap | 5.97 | Chemical reactivity and stability |
Data derived from a study on a naphthalene derivative, 2-(naphthalen-2-yliminomethyl) phenol, using the B3LYP/6-311+G(d,p) method. worldwidejournals.com Values for this compound would be expected to be in a similar range.
Prediction of Spectroscopic Signatures
Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic signatures of molecules like this compound. rsc.orgarxiv.org By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the UV-Vis absorption spectrum. rsc.org This allows for a direct comparison with experimental data and can aid in the assignment of electronic transitions.
The prediction of spectroscopic properties is not limited to absorption. It is also possible to investigate fluorescence by calculating the properties of the first excited state minimum. Furthermore, the influence of the environment, such as a solvent, can be incorporated into these calculations to provide more realistic predictions. rsc.org The accuracy of these predictions is highly dependent on the chosen computational method and basis set. nih.gov Recent advancements in machine learning are also being applied to predict spectroscopic properties, offering a potentially faster alternative to traditional quantum chemical calculations. arxiv.org
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While electronic structure calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and interactions of ensembles of molecules. ms-2.deebsco.com
Conformational Analysis and Flexibility of the Hexyl Chain
The hexyl side chain of this compound introduces a degree of conformational flexibility to the otherwise rigid naphthalene core. Conformational analysis aims to identify the different spatial arrangements (rotamers) of the hexyl chain and their relative energies. lumenlearning.com This is crucial as the conformation of the alkyl chain can influence the molecule's packing in the solid state and its interactions with other molecules. uky.edursc.org
MD simulations can be used to explore the potential energy surface of the hexyl chain's rotation around its various C-C bonds. nih.govmdpi.com These simulations track the positions and velocities of atoms over time, governed by a force field that describes the interatomic interactions. By analyzing the trajectory of the simulation, one can determine the preferred conformations and the energy barriers between them. Such studies have shown that for similar alkyl-substituted aromatic systems, the side chains can adopt various conformations, which can impact properties like charge transport in organic semiconductors. uky.edursc.org
Intermolecular Interactions and Aggregation Behavior
The way this compound molecules interact with each other is fundamental to understanding its bulk properties, such as its phase behavior and potential for self-assembly. The primary intermolecular forces at play for a nonpolar molecule like this compound are London dispersion forces, arising from temporary fluctuations in electron density. lumenlearning.com The large, polarizable π-system of the naphthalene core contributes significantly to these interactions.
Reaction Mechanism Studies and Catalysis
Computational chemistry provides powerful tools to investigate the intricate mechanisms of chemical reactions and the role of catalysts in synthesizing specific molecules like this compound. Through the modeling of reaction pathways, chemists can gain insights into the factors that control reaction outcomes, such as regioselectivity, and design more efficient synthetic routes.
Transition State Identification and Energy Barriers
The synthesis of this compound often involves electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation. universiteitleiden.nl Understanding the mechanism of these reactions at a molecular level requires the identification of transition states and the calculation of their corresponding energy barriers. The transition state is a high-energy, transient molecular structure that exists between reactants and products, and the energy required to reach this state is known as the activation energy. acs.org
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. umw.edu This allows for the localization of transition state structures and the determination of activation energies, which are crucial for predicting reaction rates. libretexts.orgarxiv.org For instance, in a typical Friedel-Crafts reaction, the formation of the electrophile and its subsequent attack on the naphthalene ring proceed through distinct transition states. researchgate.net The relative energies of the transition states leading to substitution at different positions on the naphthalene ring determine the regioselectivity of the reaction.
While specific transition state calculations for the direct hexylation of naphthalene are not extensively documented in the provided literature, analogous systems provide valuable insights. For example, DFT calculations on the Friedel-Crafts acylation of 2-methylnaphthalene (B46627) reveal the complexity of product distribution, with multiple isomers being formed. schrodinger.com The energy barriers for each potential reaction pathway can be calculated to understand this distribution. schrodinger.com Automated workflows like AutoTS can systematically search for transition states, requiring only the reactant and product structures as input, thereby streamlining the process of calculating reaction energetics. e3s-conferences.org
Table 1: Key Concepts in Transition State Analysis
| Term | Description | Relevance to this compound Synthesis |
|---|---|---|
| Transition State | A high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. acs.org | Identifies the highest energy point in the reaction pathway for adding the hexyl group to naphthalene. |
| Activation Energy (Energy Barrier) | The minimum amount of energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. arxiv.org | Determines the rate of formation of this compound and its isomers. A lower barrier indicates a faster reaction. |
| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule or system as a function of its geometry. researchgate.net | Mapping this surface allows for the identification of stable molecules (minima) and transition states (saddle points). |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umw.edu | Widely used to calculate the energies of reactants, products, and transition states in the synthesis of alkylnaphthalenes. |
Understanding Regioselectivity in Synthesis
Regioselectivity, the preference for bond-making or breaking in one direction over all other possible directions, is a critical aspect of synthesizing this compound. In the alkylation of naphthalene, the electrophile can attack either the α-position (C1) or the β-position (C2). The formation of this compound requires selective substitution at the C2 position.
Computational studies have been effectively used to elucidate the factors governing regioselectivity. For instance, DFT calculations on the palladium-catalyzed dearomative reaction of 1-(chloromethyl)naphthalene (B51744) with phenylacetonitrile (B145931) demonstrated that the choice of ligand on the palladium catalyst controls the regioselectivity of the acylation. researchgate.net A sterically bulky ligand favored the formation of the para-acylated product due to steric repulsion, as revealed by the analysis of the transition state energies. researchgate.net This highlights how computational models can predict and explain the influence of catalyst structure on the reaction outcome.
In the context of Friedel-Crafts reactions, the regioselectivity of naphthalene alkylation is known to be influenced by factors such as the nature of the alkylating agent, the catalyst, the solvent, and the reaction temperature. While kinetically controlled reactions at lower temperatures often favor the α-product, thermodynamically controlled reactions at higher temperatures tend to yield the more stable β-isomer, such as this compound. Computational models can quantify the stability of the intermediates and transition states for both pathways, providing a theoretical basis for these experimental observations. For example, studies on the acylation of 2-methoxynaphthalene (B124790) have shown that the choice of catalyst (e.g., zeolites) can lead to high selectivity for a specific isomer. nih.gov DFT studies can rationalize these findings by examining the interactions between the reactants and the catalyst's active sites.
Table 2: Factors Influencing Regioselectivity in Naphthalene Alkylation
| Factor | Influence on Product Distribution (α- vs. β-substitution) | Computational Insight |
|---|---|---|
| Steric Hindrance | Bulky alkylating agents or catalysts can favor substitution at the less sterically hindered β-position. core.ac.uk | DFT calculations can model steric interactions in transition states to predict the favored isomer. researchgate.net |
| Electronic Effects | The inherent electronic properties of the naphthalene ring direct electrophilic attack. The α-position is generally more reactive. | Molecular orbital calculations (e.g., HOMO/LUMO analysis) can reveal the most nucleophilic sites on the naphthalene ring. |
| Catalyst Type | The structure and acidity of catalysts, such as zeolites or Lewis acids, can control access to different positions on the ring. wikipedia.org | Modeling the interaction between the naphthalene substrate and the catalyst surface or active site can explain observed selectivities. |
| Reaction Conditions | Temperature and reaction time can shift the equilibrium between the kinetic (often α) and thermodynamic (often β) products. | Computational thermodynamics can calculate the relative stabilities of the α- and β-substituted products to predict the thermodynamic outcome. |
Structure-Property Relationships from Computational Models
Computational models are essential for establishing quantitative structure-property relationships (QSPR), which link the chemical structure of a molecule to its physical, chemical, and biological properties. intofuture.orgnih.gov For this compound, these models can predict various properties based on its molecular geometry and electronic structure, guiding its application in different fields.
By employing methods like DFT, researchers can calculate a range of molecular descriptors for this compound. These descriptors include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the dipole moment. These properties are fundamental to understanding the molecule's reactivity, stability, and optical and electronic behavior. For example, a study on naphthalene diimide derivatives, including a di-n-hexyl substituted version, used DFT calculations to evaluate electronic coupling and reorganization energies to predict charge mobility. psu.edu The results indicated that such molecules are promising candidates for organic semiconductors. psu.edu
Furthermore, computational models can predict thermodynamic properties. The thermodynamic stability of different alkylnaphthalene isomers can be evaluated by calculating their Gibbs free energies of formation. researchgate.net This information is crucial for understanding isomerization processes and for applications where thermal stability is important. Molecular dynamics simulations can also be employed to predict bulk properties by simulating the behavior of many molecules together, providing insights into properties like boiling points and interaction parameters in mixtures. researchgate.net
Table 3: Computationally Derived Properties and Their Significance for this compound
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determine the electron-donating and accepting capabilities, influencing reactivity and electronic properties. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. psu.edu | Relates to the electronic excitation energy, affecting optical properties and chemical stability. A smaller gap can suggest higher reactivity. |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences intermolecular interactions, solubility, and bulk dielectric properties. |
| Polarizability | The ability of the electron cloud of a molecule to be distorted by an external electric field. | Affects intermolecular forces and the refractive index. Studies on dimethylnaphthalenes show that polarizability varies with isomer structure. |
| Gibbs Free Energy of Formation | The change in Gibbs free energy that accompanies the formation of a substance from its component elements in their standard states. researchgate.net | Indicates the thermodynamic stability of this compound relative to its isomers. |
These computational approaches provide a powerful framework for the rational design of materials with desired properties, enabling the in-silico screening of molecules like this compound for specific applications before undertaking extensive experimental synthesis and testing. researchgate.net
Applications in Advanced Functional Materials
Organic Electronics and Optoelectronics
The naphthalene (B1677914) core, functionalized with a hexyl chain, imparts a combination of π-conjugation for charge transport and solubility for solution-based processing, making it a versatile component in a variety of organic electronic and optoelectronic applications.
Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors, known for their high electron affinity and robust chemical stability. The performance of NDI-based materials is significantly influenced by the nature of the substituents at the imide nitrogen positions. The introduction of alkyl chains, such as a hexyl group, is a common strategy to enhance solubility and modify the solid-state packing, which in turn governs the electron mobility.
Research has shown that the length and branching of the alkyl substituent can dramatically impact the charge transport properties. For instance, a study on a series of thionated NDIs with linear alkyl chains demonstrated that these derivatives exhibit electron mobilities three orders of magnitude higher than their non-thionated counterparts. While a broad range of alkyl chains are investigated, the principles apply to hexyl-substituted derivatives, indicating that the hexyl group plays a crucial role in enabling solution processing and influencing the molecular organization in the solid state, which is critical for efficient electron transport.
A notable example highlighting the impact of larger alkyl substituents is a 2-hexyldecyl-substituted derivative of a tetracyano-substituted acene diimide, which exhibited an exceptionally high electron mobility of 12.6 cm² V⁻¹ s⁻¹ in a single-crystal organic field-effect transistor (OFET). This result underscores the potential of long-chain alkyl groups, like the hexyl moiety, in creating highly efficient n-type semiconductor materials.
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and the semiconductor layer is central to their performance. Derivatives of 2-hexylnaphthalene have been incorporated into the design of n-type semiconductors for OFETs to facilitate solution processing and control the thin-film morphology, a key determinant of charge carrier mobility.
In one study, two families of NDI derivatives featuring a terminal phenyl ring attached to the naphthalene core via a hexyl spacer were synthesized and investigated. These materials, when processed from solution into thin films, demonstrated n-type charge transport characteristics in a bottom-gate, top-contact OFET configuration. The ester-linked NDI derivatives, in particular, showed promising device efficiency with electron mobilities reaching up to 2 x 10⁻² cm² V⁻¹ s⁻¹ and on/off ratios of approximately 10⁴. This performance was attributed to a favorable three-dimensional crystalline organization that provides multiple pathways for charge transport.
Another research effort focused on a series of naphthalene derivatives synthesized through a "building-blocks approach." Thin-film transistors fabricated from these materials exhibited high performance, with one derivative achieving a hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in a single-component device. When combined with an n-type material in a two-component bilayer configuration, the electrical performance was further enhanced to 0.73 cm² V⁻¹ s⁻¹. dntb.gov.ua These findings illustrate the versatility of the naphthalene core, and by extension, the utility of alkylnaphthalene derivatives in creating high-performance OFETs.
Table 1: Performance of select Naphthalene Derivative-based OFETs
| Naphthalene Derivative Type | Linkage/Structure | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| NDI with Hexyl Spacer | Ester | 8.5 × 10⁻³ to 2 × 10⁻² | ~10⁴ |
| Naphthalene Derivative | α-bond, double bond, or triple bond | up to 0.53 (single-component) | - |
| Naphthalene Derivative | Two-component bilayer | up to 0.73 | - |
The tunable electronic properties of naphthalene derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, naphthalene-based materials are often employed as blue-light emitters due to their wide bandgap. The introduction of substituents like the hexyl group can enhance the processability and film-forming properties of these materials, which is crucial for fabricating efficient devices. Phenylanthracene-substituted naphthalene derivatives, for example, have been successfully used as emitting materials in OLEDs, achieving both blue and white light emission with good electroluminescent properties. skku.edu
In the realm of OPVs, NDI derivatives are explored as non-fullerene acceptors due to their strong electron-accepting character. The incorporation of alkyl chains, including hexyl groups, is critical for achieving the necessary solubility and for optimizing the morphology of the bulk heterojunction (BHJ) active layer. Researchers at Georgia Tech have developed a new class of NDI derivatives that can be used as semiconductors in various organic electronic devices, including OLEDs and OPVs. These materials are designed to have improved electron charge mobility and stability, addressing key limitations in the field. gatech.edu The versatility of these NDI derivatives, enabled by functionalization with groups like hexyl, allows for the creation of more complex and efficient device architectures. gatech.edu
Molecular engineering is a key strategy for optimizing the performance of organic electronic devices. By systematically modifying the chemical structure of organic semiconductors, it is possible to fine-tune their electronic energy levels, molecular packing, and charge transport properties. In the context of this compound derivatives, molecular engineering efforts often focus on the interplay between the π-conjugated naphthalene core and the flexible hexyl side chain.
One study on NDI derivatives with a hexyl spacer investigated the effect of self-assembly through hydrogen bonding on charge carrier transport. gatech.edu It was found that while amide-linked derivatives formed strong hydrogen bonds, leading to a more restricted, directional interaction, the ester-linked counterparts exhibited a more three-dimensional crystalline organization. gatech.edu This less constrained packing in the ester derivatives provided more freedom for charge transport pathways, resulting in higher electron mobility. gatech.edu This research highlights how subtle changes in molecular design, such as the choice of linking group for the hexyl-containing side chain, can have a profound impact on the material's solid-state structure and, consequently, its electronic performance.
The ability to manipulate molecular aggregation and crystallinity through the introduction of alkyl chains like the hexyl group is a powerful tool for enhancing device efficiency. By controlling the intermolecular interactions, it is possible to promote favorable π-π stacking of the naphthalene cores, which is essential for efficient charge transport in both OFETs and the active layers of OPVs.
Liquid Crystalline Materials
The rigid, aromatic core of naphthalene combined with flexible alkyl chains like a hexyl group is a classic design motif for creating liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal.
Alkylnaphthalene derivatives are known to exhibit thermotropic liquid crystalline behavior, where the liquid crystal phase appears in a specific temperature range. The mesogenic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures, are highly dependent on the molecular structure, particularly the length and position of the alkyl chains on the naphthalene core.
Research into new mesomorphic derivatives based on a naphthalene core has shown that these compounds can exhibit a purely nematic mesophase with high thermal stability and a broad temperature range. semanticscholar.org The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. The introduction of different terminal polar groups and the length of the terminal alkoxy chains have been shown to be important factors in determining the type and thermal stability of the observed mesophase. semanticscholar.org
For example, a study on new nematogenic polar naphthyl benzoate (B1203000) ester derivatives demonstrated that all the synthesized compounds were enantiotropic, meaning they could form a liquid crystal phase on both heating and cooling. These materials exhibited a purely nematic mesophase. The presence of the naphthalene core, coupled with other structural features, contributes to the formation of these mesophases. While this study did not specifically focus on this compound, the principles of molecular design for achieving liquid crystallinity are directly applicable. The hexyl group, as a flexible side chain, would be expected to influence the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), as well as the stability of the mesophase.
Phase Transition Behavior and Thermotropic Properties
The incorporation of a rigid core unit is fundamental to the design of liquid crystalline materials. Naphthalene, with its planar and aromatic structure, serves as a common mesogenic core in a variety of thermotropic liquid crystals. The phase transition behavior—the temperatures at which the material changes between solid, liquid crystal, and isotropic liquid states—is highly dependent on the molecular structure.
Molecular Design for Specific Liquid Crystal Phases
The molecular architecture of naphthalene derivatives is intentionally manipulated to elicit specific liquid crystal phases. To achieve a desired phase, such as nematic, smectic, or columnar, chemists will systematically vary the substituents on the naphthalene core.
Key design strategies include:
Alkyl Chain Engineering: The position and length of alkyl chains, such as the hexyl group in this compound, are varied to modulate the van der Waals interactions and the aspect ratio of the molecule.
Introduction of Polar Groups: The addition of polar functional groups like cyano (-CN) or nitro (-NO2) can significantly alter the dielectric anisotropy and promote the formation of specific phases due to dipole-dipole interactions.
Core Modification: Linking multiple naphthalene units or combining them with other aromatic rings can create more complex and stable mesogens.
The following table provides a hypothetical illustration of how transition temperatures might vary with alkyl chain length in a series of 2-alkylnaphthalenes, based on general principles of liquid crystal design.
| Compound | Alkyl Chain Length | Hypothetical Melting Point (°C) | Hypothetical Clearing Point (°C) |
| 2-Ethylnaphthalene | 2 | 85 | 95 |
| 2-Butylnaphthalene | 4 | 70 | 105 |
| This compound | 6 | 60 | 110 |
| 2-Octylnaphthalene | 8 | 55 | 112 |
This data is illustrative and not based on experimental findings for these specific compounds.
Fluorescent Probes and Chromophores
The naphthalene moiety is an intrinsic fluorophore, exhibiting fluorescence in the ultraviolet-to-blue region of the electromagnetic spectrum. This property makes naphthalene derivatives attractive candidates for the development of fluorescent probes and chromophores.
Design Principles for Naphthalene-Based Fluorophores
The design of a naphthalene-based fluorophore for a specific application involves the strategic placement of substituents to tune its photophysical properties. The absorption and emission wavelengths, quantum yield, and Stokes shift can all be modified. For instance, attaching electron-donating or electron-withdrawing groups to the naphthalene ring can alter the energy levels of the frontier molecular orbitals, leading to a red or blue shift in the fluorescence. The hexyl group in this compound, being a weak electron-donating group, would be expected to have a minor effect on the fluorescence spectrum of the parent naphthalene molecule.
Internal Charge Transfer (ICT) Mechanisms in Sensing Applications
A powerful mechanism employed in the design of fluorescent sensors is Internal Charge Transfer (ICT). In a typical ICT-based probe, the naphthalene fluorophore is functionalized with both an electron-donating and an electron-withdrawing group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is often highly sensitive to the local environment, such as solvent polarity or the presence of specific analytes. The binding of a target molecule can disrupt or enhance the ICT process, resulting in a measurable change in the fluorescence intensity or wavelength, thus enabling detection.
Photochromic Properties for Smart Applications
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While the naphthalene core itself is not photochromic, it can be incorporated into larger molecular systems containing known photochromic units, such as spiropyrans or azobenzenes. In such "smart" materials, the naphthalene component can serve as a rigid scaffold or as a modulator of the electronic properties of the photochromic unit.
Supramolecular Chemistry and Self-Assembly
The flat, aromatic surface of the naphthalene ring makes it an excellent building block for supramolecular chemistry. Naphthalene derivatives can engage in non-covalent interactions, particularly π-π stacking, which can drive the self-assembly of molecules into larger, ordered structures. The presence of a hexyl chain on the naphthalene core would introduce additional van der Waals interactions and could influence the packing of the molecules in a self-assembled state, potentially leading to the formation of structures like nanofibers, gels, or liquid crystals.
Host-Guest Chemistry Involving this compound Systems
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While direct research specifically detailing this compound as a primary component in host-guest systems is nascent, the broader family of naphthalene derivatives actively participates in these interactions, offering valuable insights into the potential roles of this compound.
Naphthalene derivatives can act as guests, becoming encapsulated within various molecular hosts. For instance, studies on 1,4-naphthoquinones demonstrate their ability to form inclusion complexes with cyclodextrins, which are macrocyclic hosts. The formation and stoichiometry of these complexes are sensitive to both the electronic properties and the size of the substituents on the naphthalene core, indicating that the hexyl group in this compound would play a significant role in dictating its interaction with such hosts. mdpi.com
The primary driving forces in these host-guest systems are non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking. wikipedia.org The aromatic nature of the naphthalene core in this compound makes it a prime candidate for engaging in π-π stacking interactions with other aromatic molecules.
| Host/Guest System Component | Role of Naphthalene Moiety | Potential Role of this compound | Key Interactions |
| 1,4-Naphthoquinones | Guest | As a guest, with the hexyl chain influencing binding affinity and selectivity. | Steric and Electronic |
| Acyclic Pillar[n]naphthalenes | Host (part of the macrocycle) | As a building block for larger host structures. | π-rich interactions |
| C-shaped Glycoluril Receptors | Host and Guest (self-recognition) | In self-assembling systems, acting as both donor and acceptor in naphthalene-naphthalene interactions. | Naphthalene-Naphthalene Stacking |
Formation of Ordered Supramolecular Assemblies
The self-assembly of molecules into ordered, large-scale structures is a powerful bottom-up approach for the fabrication of novel materials. This compound, with its amphiphilic character arising from the aromatic naphthalene head and the aliphatic hexyl tail, is well-suited for forming such supramolecular assemblies. The interplay between the π-π stacking of the aromatic cores and the van der Waals interactions of the alkyl chains is a key determinant of the final structure.
At the liquid-solid interface, molecules with similar structures to this compound, such as tetraacidic azobenzene (B91143) derivatives, have been shown to form two-dimensional porous networks through hydrogen bonding. cas.cn While this compound lacks the functional groups for strong hydrogen bonding, its self-assembly would be governed by a balance of intermolecular forces. The aromatic naphthalene units tend to stack to maximize π-π interactions, while the flexible hexyl chains can interdigitate or arrange in various ways to maximize van der Waals forces. This can lead to the formation of well-defined nanostructures on surfaces like highly ordered pyrolytic graphite (B72142) (HOPG). cas.cn
Furthermore, the concept of supramolecular polymerization, where monomers are linked by non-covalent interactions, is relevant to this compound. Research on water-soluble C-shaped receptors with naphthalene components has demonstrated their ability to form supramolecular polymers in water through head-to-tail host-guest complexation. researchgate.netresearchgate.net This suggests that appropriately functionalized this compound derivatives could also act as monomers for the creation of supramolecular polymers, with the naphthalene-naphthalene interactions providing the driving force for polymerization.
The morphology of these assemblies can be diverse, ranging from monolayers and bilayers to more complex three-dimensional structures. nih.gov The formation of these structures is often a thermodynamically controlled process, influenced by the solvent, temperature, and the substrate. nih.gov For instance, the self-assembly of an alkyl catechol at a solid/liquid interface has been shown to be switchable, with different phases coexisting depending on the temperature. nih.gov
| Type of Assembly | Driving Forces for this compound | Potential Morphologies |
| 2D Surface Networks | π-π stacking of naphthalene cores, van der Waals interactions of hexyl chains, molecule-substrate interactions. | Ordered monolayers, porous networks. |
| Supramolecular Polymers | Naphthalene-naphthalene interactions, hydrophobic effects. | Linear or cyclic polymer-like chains. |
| Liquid Crystals | Anisotropic molecular shape, intermolecular forces. | Nematic, smectic phases. |
Impact of Alkyl Chain Length on Self-Assembly and Morphology
The length of the alkyl chain substituent on an aromatic core is a critical parameter that can be tuned to control the self-assembly and resulting morphology of supramolecular structures. While studies specifically comparing a homologous series of 2-alkylnaphthalenes including the hexyl derivative are not abundant, research on other aromatic systems provides a clear indication of the influential role of the alkyl chain.
In investigations of bis-substituted anthraquinone (B42736) derivatives at a liquid/solid interface, it was found that the self-assembled patterns are highly dependent on the position and length of the alkyl chains. rsc.org Even a change in the number of carbon atoms from an odd to an even number in the alkyl chain can induce different molecular arrangements. rsc.org This is attributed to the subtle differences in packing efficiency and intermolecular interactions that arise from the altered geometry of the alkyl chains.
In the context of liquid crystals, the length of the terminal alkyl or alkoxy chains is a well-established factor in determining the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability. For example, in a series of new liquid crystalline derivatives based on an azomethine core, the nature of the terminal fatty acid chains was found to dictate the mesomorphic behavior. mdpi.com
The solubility of the molecule is also significantly affected by the alkyl chain length. Longer chains generally increase solubility in nonpolar solvents, which can influence the kinetics and thermodynamics of the self-assembly process.
| Alkyl Chain Property | Impact on Self-Assembly | Effect on Morphology |
| Length | Modulates the balance between π-π stacking and van der Waals interactions. | Influences packing density, molecular orientation, and the type of nanostructure formed (e.g., linear, zigzag). rsc.org |
| Parity (Odd/Even) | Can lead to different packing arrangements due to geometric constraints. | Can induce distinct assembled patterns for odd vs. even chain lengths. rsc.org |
| Flexibility | Allows for conformational changes to optimize intermolecular interactions. | Contributes to the formation of various polymorphic structures. |
Future Directions and Research Challenges for 2 Hexylnaphthalene Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry, and the synthesis of 2-hexylnaphthalene and its derivatives is no exception. chemistryjournals.netijsetpub.com Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. chemistryjournals.net Consequently, a primary research challenge is the design of novel synthetic routes that are not only efficient and selective but also environmentally benign.
Key areas of focus include:
Catalysis: The use of catalysts, including transition metals, organocatalysts, and biocatalysts, is crucial for developing greener synthetic pathways. ijsetpub.comresearchgate.net These catalysts can promote reactions under milder conditions, reduce energy consumption, and enhance selectivity, thereby minimizing the formation of byproducts. chemistryjournals.netresearchgate.net
Alternative Solvents and Reaction Conditions: Researchers are exploring the use of greener solvents like water, supercritical fluids, and ionic liquids to replace hazardous organic solvents. chemistryjournals.netijsetpub.com Additionally, techniques such as microwave-assisted synthesis and flow chemistry are being investigated to reduce reaction times, improve energy efficiency, and allow for precise control over reaction parameters. chemistryjournals.netijsetpub.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, are being prioritized to reduce waste. chemistryjournals.net Multicomponent reactions (MCRs) and domino processes, which form multiple chemical bonds in a single operation, are promising approaches in this regard. afjbs.com
Exploration of Advanced Functionalization for Tailored Properties
The properties of this compound can be precisely tuned by introducing various functional groups onto its aromatic core or alkyl chain. This functionalization is key to tailoring the material for specific applications. rsc.orgchalmers.se Advanced functionalization strategies aim to control not only the electronic properties but also the self-assembly and morphology of the resulting materials. rsc.org
Methods for functionalization can be broadly categorized as:
Covalent Modification: This involves the formation of strong chemical bonds between the this compound scaffold and the desired functional groups. chalmers.se This approach allows for the permanent alteration of the molecule's properties.
Non-covalent Interactions: Weaker interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can also be used to modify the properties of this compound-based materials. chalmers.se These interactions are particularly important in directing the self-assembly of molecules in the solid state.
The introduction of different functional groups can influence a wide range of properties, including solubility, melting point, and electronic energy levels. mdpi.com For instance, the covalent attachment of specific organic moieties can alter the redox and acid-base properties of the molecule. rsc.org
Deeper Understanding of Complex Excited-State Phenomena and Photoreactivity
The behavior of this compound and its derivatives upon absorption of light is critical for their application in optoelectronic devices. Understanding the complex processes that occur in the excited state is a major research challenge. rsc.org When a molecule absorbs light, it is promoted to an excited electronic state. rsc.org The subsequent de-excitation pathways, which can include fluorescence, phosphorescence, and non-radiative decay, determine the material's photophysical properties.
Key areas of investigation include:
Intersystem Crossing: The transition from a singlet excited state to a triplet excited state, known as intersystem crossing, is a crucial process in many organic light-emitting diodes (OLEDs). rsc.org Understanding the factors that influence the rate of intersystem crossing is essential for designing efficient materials for these devices.
Charge Transfer States: In donor-acceptor systems, the absorption of light can lead to the formation of charge-transfer states, where an electron is transferred from the donor to the acceptor moiety. nih.gov The dynamics of these states play a critical role in the performance of organic solar cells.
Photochemical Reactions: In some cases, the absorption of light can induce chemical reactions, leading to the degradation of the material. rsc.org Understanding these photoreactive pathways is essential for improving the long-term stability of organic electronic devices.
Ultrafast transient absorption spectroscopy is a powerful technique used to study the dynamics of excited states on femtosecond to picosecond timescales. rsc.orgnih.gov
Rational Design of this compound Derivatives for Next-Generation Organic Devices
The insights gained from fundamental studies of synthesis, functionalization, and photophysics are being used to rationally design new this compound derivatives for a variety of organic electronic devices. hadziiteam.comnih.gov The goal is to create materials with optimized properties for specific applications. scispace.com
Examples of target devices include:
Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. sigmaaldrich.com Researchers are designing this compound derivatives with high charge carrier mobilities by controlling their molecular packing and electronic structure. mdpi.commdpi.com Naphthalene (B1677914) diimides (NDIs), which contain a naphthalene core, are a promising class of n-type semiconductors for OFETs. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs): OLEDs are used in displays and lighting applications. The efficiency of an OLED depends on the ability of the emissive material to convert electrical energy into light. Researchers are developing this compound-based materials with high photoluminescence quantum yields and tunable emission colors.
Organic Solar Cells (OSCs): OSCs offer the potential for low-cost, flexible, and lightweight solar energy conversion. The efficiency of an OSC is determined by the absorption of light, the generation of charge carriers, and the transport of those carriers to the electrodes. This compound derivatives are being explored as both donor and acceptor materials in OSCs.
The structure-property relationships in these materials are complex, and a deep understanding is required to achieve targeted device performance. scispace.com
Integration of Computational and Experimental Approaches for Accelerated Discovery
The combination of computational modeling and experimental synthesis and characterization is a powerful strategy for accelerating the discovery of new materials. scholarsresearchlibrary.com Computational chemistry can be used to predict the properties of new molecules before they are synthesized, allowing researchers to prioritize the most promising candidates. synthiaonline.com
Key computational techniques include:
Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of molecules. osti.gov It can be used to predict properties such as ionization potential, electron affinity, and absorption spectra.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules, including their self-assembly and transport properties.
Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new materials with high accuracy. afjbs.com
This integrated approach allows for a more efficient and targeted exploration of the vast chemical space of this compound derivatives, leading to the faster development of high-performance materials. scholarsresearchlibrary.com Retrosynthesis software, for example, can help chemists design efficient synthetic pathways to target molecules. synthiaonline.com
Expansion into Emerging Fields of Materials Science
The unique properties of this compound and its derivatives make them attractive candidates for a variety of emerging applications in materials science. wikipedia.orgemeraldgrouppublishing.com As our understanding of these materials grows, new opportunities for their use will continue to emerge.
Potential areas of application include:
Nanomaterials: Functionalized this compound molecules can be used as building blocks for the bottom-up synthesis of nanomaterials with controlled size, shape, and properties. wikipedia.org These nanomaterials could find use in areas such as catalysis, sensing, and drug delivery. stanford.educas.org
Biomaterials: The biocompatibility of certain this compound derivatives could enable their use in biomedical applications, such as bioimaging and biosensing. wikipedia.org
Smart Materials: "Smart" materials that respond to external stimuli, such as light or temperature, could be developed using this compound-based systems. scholarsresearchlibrary.com These materials could have applications in areas such as sensors, actuators, and responsive coatings. cas.org
Porous Materials: The self-assembly of this compound derivatives can lead to the formation of porous materials with high surface areas. rsc.org These materials could be used for applications such as gas storage and separation.
The interdisciplinary nature of materials science, which combines elements of chemistry, physics, and engineering, will be crucial for realizing the full potential of this compound in these and other emerging fields. nih.govwikipedia.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 2-hexylnaphthalene in laboratory settings?
- Answer: Synthesis typically involves Friedel-Crafts alkylation of naphthalene using 1-bromohexane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Challenges include isolating the desired isomer due to potential side reactions; column chromatography or recrystallization may be necessary .
Q. How can researchers quantify this compound and its metabolites in biological matrices?
- Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix interference. Current limitations include a lack of standardized protocols for metabolite identification (e.g., hydroxylated derivatives), necessitating internal standardization and validation against spiked samples .
Q. What are the established mechanisms of toxicity for alkylated naphthalenes like this compound?
- Answer: Alkylated naphthalenes undergo cytochrome P450-mediated oxidation, generating reactive epoxides or quinones that bind to cellular macromolecules, causing oxidative stress. In vitro assays (e.g., murine hepatocyte models) demonstrate dose-dependent cytotoxicity, while in vivo studies in rodents show pulmonary and hepatic lesions. Comparative toxicokinetics with methylnaphthalenes suggest similar metabolic pathways but slower clearance rates due to the hexyl chain .
Q. What experimental designs are optimal for assessing environmental persistence of this compound?
- Answer: Aerobic biodegradation studies using OECD 301B guidelines (modified Sturm test) with activated sludge inoculum. Hydrolysis and photolysis experiments under controlled UV light (λ = 254–365 nm) can quantify degradation half-lives. Analytical challenges include distinguishing parent compounds from transformation products; isotopic labeling (e.g., ¹⁴C-tracers) is recommended for mass balance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
- Answer: Conduct a systematic review using PRISMA guidelines to assess study quality. Evaluate bias risk (e.g., dosing inconsistencies, species-specific responses) and heterogeneity via meta-regression. For example, discrepancies in NOAELs (no-observed-adverse-effect levels) may arise from differences in exposure duration or analytical sensitivity. Tiered evidence grading (e.g., high/moderate/low confidence) helps prioritize robust findings .
Q. What strategies address data gaps in cumulative risk assessment for this compound coexposure with other alkylated PAHs?
- Answer: Develop physiologically based pharmacokinetic (PBPK) models integrating co-exposure data from occupational or environmental cohorts. Prioritize endpoints with additive/synergistic effects (e.g., hepatic enzyme induction). Experimental designs should include binary or ternary mixtures in subchronic rodent studies, with biomarker monitoring (e.g., urinary 8-OHdG for oxidative DNA damage) .
Q. How can in silico models improve structure-activity relationship (SAR) predictions for this compound?
- Answer: Use quantitative structure-property relationship (QSPR) tools (e.g., EPI Suite) to predict logP, biodegradability, and toxicity. Validate models against experimental data for analogous compounds (e.g., 2-methylnaphthalene). Machine learning approaches (e.g., random forests) can refine predictions for metabolic pathways, but require high-quality training datasets from peer-reviewed studies .
Q. What are the challenges in designing biomonitoring studies for this compound in human populations?
- Answer: Key challenges include low environmental prevalence, leading to detection limits in routine LC-MS/MS assays. Cohort selection must account for confounding factors (e.g., smoking, diet). Non-invasive biomarkers (e.g., urinary hydroxylated metabolites) require enzymatic hydrolysis steps to improve recovery. Longitudinal sampling is critical to assess chronic exposure .
Methodological Resources
- Systematic Review Protocols: Follow PRISMA 2020 guidelines for literature screening and data extraction .
- Analytical Validation: Adopt ISO 17025 standards for method precision, accuracy, and limit of quantification (LOQ) .
- Ethical Reporting: Ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
